

An In-depth Technical Guide to the Function of a RAD51 Inhibitor

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Compound of Interest		
Compound Name:	Rad51-IN-7	
Cat. No.:	B12399180	Get Quote

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Rad51-IN-7". Therefore, this guide utilizes the well-characterized RAD51 inhibitor, B02, as a representative molecule to provide a comprehensive overview of the function, evaluation, and mechanism of action of a typical RAD51 inhibitor, adhering to the requested in-depth format. This information is intended to serve as a technical template for researchers, scientists, and drug development professionals.

Introduction to RAD51 and Its Inhibition

RAD51 is a pivotal enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2] It forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for searching for a homologous DNA sequence and catalyzing the strand invasion and exchange process.[1][2] In many cancers, RAD51 is overexpressed, which can lead to resistance to DNA-damaging chemotherapies and radiation.[2][3] Consequently, inhibiting RAD51 is a promising therapeutic strategy to sensitize cancer cells to these treatments.[3][4]

B02 is a specific, cell-permeable small-molecule inhibitor of human RAD51.[1] It was identified through high-throughput screening and has been shown to disrupt RAD51's function, thereby blocking the HR repair pathway and enhancing the efficacy of cytotoxic agents in cancer models.[2][3][5]



Core Mechanism of Action

B02 directly targets and inhibits the enzymatic activity of the human RAD51 recombinase.[1][5] Its mechanism of action involves several key steps:

- Inhibition of DNA Strand Exchange: The primary function of the RAD51 filament is to catalyze the exchange of DNA strands between homologous molecules. B02 specifically inhibits this DNA strand exchange activity.[1][2]
- Disruption of RAD51-DNA Binding: The inhibitor has been shown to disrupt the binding of RAD51 to single-stranded DNA (ssDNA) and interferes with the binding of double-stranded DNA (dsDNA) to the RAD51/ssDNA filament.[2][6] This prevents the formation of the active presynaptic filament necessary for homology search and strand invasion.
- Impairment of RAD51 Foci Formation: In response to DNA damage, RAD51 localizes to
 nuclear foci, which are thought to be the sites of active DNA repair.[7] B02 effectively disrupts
 the formation of these damage-induced RAD51 foci within cells, providing a clear cellular
 marker of its target engagement and functional impact.[2][3][7]

By preventing these critical steps, B02 effectively cripples the homologous recombination pathway, leading to an accumulation of unrepaired DNA damage in cells treated with DNA-damaging agents, ultimately triggering cell death.

Quantitative Data Presentation

The inhibitory activity and cellular effects of B02 and its analogs have been quantified across various assays.

Table 1: In Vitro Inhibitory Activity



Compound	Target/Assay	IC50 Value	Selectivity	Reference
B02	Human RAD51 (DNA Strand Exchange)	27.4 μΜ	>250 μM (E. coli RecA), >200 μM (RAD54)	[5][6][8][9]
B02	Homologous Recombination (U-2 OS cells)	17.7 μΜ	N/A	[7]
B02-iso	Homologous Recombination (U-2 OS cells)	4.3 μΜ	N/A	[7]

Table 2: Cellular Efficacy (IC50)

Compound	Cell Line	Assay Type	IC50 Value	Reference
B02-iso	MDA-MB-231 (Triple-Negative Breast Cancer)	Cell Viability (4- day)	4.1 μΜ	[7]
para-I-B02-iso	MDA-MB-231 (Triple-Negative Breast Cancer)	Cell Viability (4- day)	1.1 μΜ	[7]

Table 3: In Vivo Anti-Tumor Efficacy

Treatment Group	Mouse Model	Tumor Growth Inhibition	Reference
Cisplatin (4 mg/kg)	MDA-MB-231 Xenograft	33%	[8][10]
B02 (50 mg/kg) + Cisplatin (4 mg/kg)	MDA-MB-231 Xenograft	66%	[8][10]

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize RAD51 inhibitors like B02.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active HR.

- Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) on glass coverslips in a 6-well plate and allow them to adhere overnight.
- Inhibitor Pre-treatment: Treat cells with the RAD51 inhibitor (e.g., B02 at 5-50 μM) or vehicle control (DMSO) for 1-3 hours.[2]
- Induction of DNA Damage: Add a DNA-damaging agent (e.g., Cisplatin at 32 μM) and coincubate for a defined period (e.g., 3 hours).[2]
- Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
- Immunostaining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against RAD51 (e.g., anti-RAD51 rabbit polyclonal) overnight at 4°C.
- Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature. Counterstain nuclei with DAPI.
- Microscopy and Quantification: Mount coverslips onto slides. Visualize foci using a confocal
 or fluorescence microscope.[11] Count the number of RAD51 foci per nucleus in at least 50100 cells per condition. A positive cell is often defined as having >10 foci.[7]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment, measuring cytotoxicity.

 Cell Seeding: Plate a low density of cells (e.g., 500 MDA-MB-231 cells/well) in 6-well plates and allow them to attach overnight.[2]



- Treatment: Treat the cells with the RAD51 inhibitor (e.g., 5 μM B02) for 1 hour.[2]
- Co-treatment: Add increasing concentrations of a DNA-damaging agent (e.g., cisplatin, doxorubicin) to the media.
- Incubation: Incubate the cells for 7-14 days until visible colonies form. The medium can be refreshed as needed.[10]
- Staining and Counting: Wash the colonies with PBS, fix, and stain with a solution of 0.05% crystal violet in 50% methanol.[10] Count the number of colonies (typically >50 cells).
- Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of the RAD51 inhibitor in a living organism.

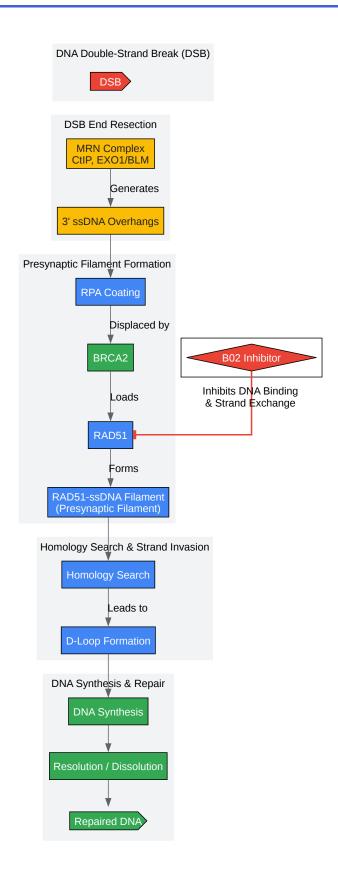
- Animal Model: Use immunocompromised mice (e.g., female athymic NCR nude mice, 8 weeks old).[2]
- Tumor Inoculation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse.
- Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-120 mm³), randomize the mice into treatment groups (n=6 per group).[12]
- Treatment Administration:
 - Vehicle Control: Administer the vehicle used to dissolve the compounds (e.g., Cremophor/DMSO/Saline).[10]
 - RAD51 Inhibitor Group: Administer B02 (e.g., 50 mg/kg) via intraperitoneal (I.P.) injection.
 [10]
 - Chemotherapy Group: Administer cisplatin (e.g., 4 mg/kg) via I.P. injection.[10]
 - Combination Group: Administer B02 3 hours prior to the cisplatin injection.[10]



- Dosing Schedule: Administer treatments on a defined schedule (e.g., on days 11, 13, 15, and 17 post-inoculation).[10]
- Monitoring: Monitor tumor volume and mouse body weight regularly. Assess animal welfare according to IACUC guidelines.
- Endpoint and Analysis: At the end of the study, sacrifice the animals and excise the tumors.
 Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.
 [12]

Mandatory Visualizations Signaling Pathway Diagram



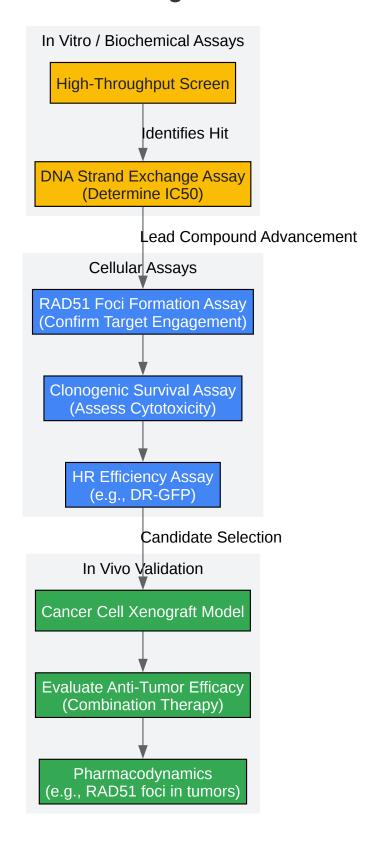


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Caption: The Homologous Recombination pathway and the inhibitory action of B02 on RAD51.



Experimental Workflow Diagram



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